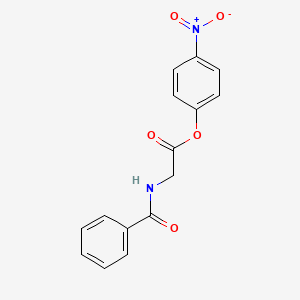

4-nitrophenyl N-benzoylglycinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 2-benzamidoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c18-14(10-16-15(19)11-4-2-1-3-5-11)22-13-8-6-12(7-9-13)17(20)21/h1-9H,10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOAJFPTNSFEDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675813 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Mechanistic Aspects of 4 Nitrophenyl N Benzoylglycinate Production

Established Synthetic Pathways for 4-Nitrophenyl N-Benzoylglycinate

The foundational methods for synthesizing this compound involve the coupling of a protected glycine (B1666218) backbone with 4-nitrophenol (B140041). The stability and reactivity of the starting materials are key considerations in these pathways.

Acylation Reactions Involving Glycine Derivatives and 4-Nitrophenol

A general and effective route to this compound involves the acylation of 4-nitrophenol with an N-protected glycine derivative. To prevent unwanted side reactions at the amino group of glycine, it must first be protected. Common N-protecting groups include carbobenzyloxy (Cbz) or benzoyl groups. google.comnih.gov The synthesis of this compound specifically uses N-benzoylglycine.

Utilization of Hippuric Acid as a Precursor in this compound Synthesis

The most direct and widely cited method for producing this compound is through the use of hippuric acid (N-benzoylglycine) as the acyl donor. ontosight.ai Hippuric acid is a readily available and stable precursor where the amino group of glycine is already protected by a benzoyl group. ontosight.ai

The synthesis is typically accomplished by reacting hippuric acid with 4-nitrophenol in an appropriate organic solvent in the presence of a coupling agent, such as a carbodiimide (B86325). ontosight.aimgutheses.in The coupling agent facilitates the removal of a water molecule, forming the ester linkage. This method is a cornerstone of peptide chemistry, where the 4-nitrophenyl ester acts as an "activated" intermediate for subsequent amide bond formation. mgutheses.inarkat-usa.org

Advanced Reaction Conditions and Catalytic Systems in this compound Synthesis

To enhance the efficiency, yield, and purity of this compound, research has focused on optimizing reaction conditions and employing catalytic systems. These advancements aim to accelerate the reaction rate and minimize side reactions, such as racemization.

Advanced catalytic systems often involve the use of additives with coupling reagents. For example, when using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), the addition of N-hydroxybenzotriazole (HOBt) is a common strategy to suppress racemization and improve coupling efficiency. peptide.com Other catalysts, such as 4-(N,N-dimethylamino)pyridine (DMAP), can be used in catalytic amounts to accelerate the esterification, particularly when forming esters on a solid support. peptide.com

Recent developments in organic synthesis have also explored cooperative catalysis. For instance, N-benzoylglycine itself, in combination with thiourea, has been shown to act as a cooperative catalyst system in glycosylation reactions, suggesting the potential for similar systems in ester synthesis to achieve high selectivity under mild conditions. researchgate.net Furthermore, the use of micro-flow reactors represents a technological advancement for carrying out such reactions, offering better control over reaction parameters like temperature and mixing, which can lead to safer and more efficient processes. rsc.org

Theoretical Considerations and Mechanistic Insights in Activated Ester Formation

The formation of this compound is a classic example of activated ester synthesis. The underlying mechanisms have been studied to understand reaction kinetics, intermediate stability, and the origins of potential side products.

Mechanistic Studies of Esterification Reactions

The mechanism of esterification, particularly when mediated by coupling agents like DCC, proceeds through a highly reactive intermediate. The carboxylic acid of hippuric acid first adds to one of the double bonds of the carbodiimide to form an O-acylisourea intermediate. thieme-connect.deuniupo.it This intermediate is a potent acylating agent. The hydroxyl group of 4-nitrophenol then acts as a nucleophile, attacking the carbonyl carbon of the activated hippuric acid. This attack leads to the formation of a tetrahedral intermediate which subsequently collapses to yield the final product, this compound, and the dicyclohexylurea (DCU) byproduct. thieme-connect.deuniupo.it

A significant mechanistic consideration is the potential for the highly reactive O-acylisourea to undergo an intramolecular cyclization, especially with N-acylamino acids, to form a 5(4H)-oxazolone (also known as an azlactone). unit.nosphinxsai.com This oxazolone (B7731731) intermediate can readily racemize. Although it can also react with the alcohol to form the desired ester, its formation is a key pathway for loss of stereochemical integrity during peptide synthesis. sphinxsai.com

Role of Coupling Agents in Reaction Efficiency and Selectivity

Coupling agents are indispensable for the efficient synthesis of this compound from hippuric acid and 4-nitrophenol. Their primary role is to activate the carboxylic acid group, making it susceptible to nucleophilic attack. bachem.com

Common Coupling Agents and Their Characteristics

| Coupling Agent | Abbreviation | Key Features | Byproduct |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Widely used, inexpensive, and effective for solution-phase synthesis. thieme-connect.de | Dicyclohexylurea (DCU), poorly soluble in most organic solvents, facilitating removal by filtration. peptide.comthieme-connect.de |

| N,N'-Diisopropylcarbodiimide | DIC | Used in solid-phase synthesis due to the better solubility of its urea (B33335) byproduct. peptide.com | Diisopropylurea (DIU), more soluble than DCU. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or WSC | Water-soluble, allowing for easy removal of the byproduct and excess reagent via aqueous extraction. peptide.comuniupo.it | Water-soluble urea derivative. peptide.com |

The choice of coupling agent significantly impacts the reaction's efficiency. DCC is highly effective, but the insolubility of its DCU byproduct can sometimes complicate purification in solid-phase synthesis. peptide.comthieme-connect.de EDC is often preferred for biochemical applications due to its water solubility. peptide.com

To enhance selectivity and minimize side reactions like racemization and the formation of stable N-acylurea byproducts, coupling agents are often used with additives. bachem.com Additives like HOBt can react with the O-acylisourea intermediate to form an HOBt-ester, which is less reactive but more selective, thereby reducing the risk of racemization. peptide.com

Isotopic Labeling Strategies for Mechanistic Elucidation of this compound Reactions (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling is a powerful technique employed in physical organic chemistry to unravel the intricacies of reaction mechanisms. By replacing an atom at a specific position in a reactant with one of its heavier isotopes, chemists can probe the nature of bond-breaking and bond-forming events in the rate-determining step of a reaction. In the context of reactions involving this compound, such as its hydrolysis or aminolysis, isotopic labeling, particularly with deuterium (²H or D), can provide critical insights into the transition state structure and the roles of various species in the reaction pathway.

The primary method for utilizing isotopic labeling in mechanistic studies is through the measurement of kinetic isotope effects (KIEs). A KIE is the ratio of the rate constant of a reaction with a light isotope (k_light) to the rate constant of the same reaction with a heavy isotope (k_heavy).

Kinetic Isotope Effect (KIE) = k_light / k_heavy

A KIE value greater than 1 (a "normal" KIE) indicates that the bond to the isotopically labeled atom is being broken in the rate-determining step. Conversely, a KIE value less than 1 (an "inverse" KIE) often suggests a change in hybridization at the labeled position, leading to a stiffer vibrational state in the transition state compared to the reactant. A KIE of approximately 1 implies that the bond to the isotope is not significantly involved in the rate-determining step.

For the study of this compound reactions, several isotopic labeling strategies can be envisioned:

Deuterium Labeling in the Nucleophile or Base:

In reactions such as aminolysis, where an amine acts as a nucleophile, deuterium can be substituted for hydrogen on the nitrogen atom (e.g., using R₂ND). If the N-H bond is broken in the rate-determining step, as might be expected in a proton transfer that is part of the catalytic mechanism, a primary deuterium KIE would be observed. For instance, a study on the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate (B1224709) with cyclic secondary amines revealed a normal primary deuterium kinetic isotope effect (DKIE) of 3.23 for the catalyzed route, supporting a mechanism where proton transfer from the amine to a second amine molecule occurs in a cyclic transition state. acs.org Conversely, an inverse DKIE of 0.93 was observed for the uncatalyzed reaction, consistent with a different mechanism. acs.org

Similarly, in base-catalyzed hydrolysis, if a general base mechanism is operative where a water molecule is deprotonated by the base in the rate-limiting step, using a deuterated solvent (D₂O) and a deuterated base can reveal the involvement of this proton transfer.

Solvent Isotope Effects (SIEs):

By conducting the reaction in a deuterated solvent like D₂O instead of H₂O, one can measure the solvent isotope effect (k_H₂O / k_D₂O). The magnitude of the SIE can help distinguish between different catalytic mechanisms.

Specific Acid/Base Catalysis: In specific acid catalysis, the reaction rate depends on the concentration of the protonated substrate, which is in rapid pre-equilibrium with the acid in the medium. The hydrolysis of 4-nitrophenyl β-D-glucoside in the acidic region showed an inverse kinetic isotope effect (k_H₃O⁺ / k_D₃O⁺ = 0.63), indicating a mechanism involving the formation of the conjugate acid of the substrate before the rate-determining step. amazonaws.comchemrxiv.org A similar approach could be applied to the acid-catalyzed hydrolysis of this compound.

General Acid/Base Catalysis: In general acid or base catalysis, the proton transfer occurs in the rate-determining step itself. A normal solvent isotope effect is often observed. For example, the hydrolysis of 4-nitrophenyl β-D-glucoside in the pH-independent region exhibited a normal solvent isotope effect of kH/kD = 1.5, consistent with general acid/base catalysis. amazonaws.comchemrxiv.org

The following table summarizes the expected kinetic isotope effects for different proposed mechanisms in the hydrolysis of an ester like this compound.

| Proposed Mechanism | Isotopic Substitution | Expected k_light / k_heavy | Interpretation |

| Specific Acid Catalysis | Solvent (D₂O vs. H₂O) | < 1 (Inverse) | Pre-equilibrium protonation of the ester. |

| General Base Catalysis | Solvent (D₂O vs. H₂O) | > 1 (Normal) | Proton abstraction from the nucleophile (water) in the RDS. |

| Nucleophilic Attack | Leaving Group (¹⁸O in p-nitrophenoxy) | > 1 (Normal) | C-O bond to the leaving group is broken in the RDS. nih.gov |

| Proton Transfer from Amine | N-D vs. N-H in aminolysis | > 1 (Normal) | N-H bond breaking is part of the RDS. acs.org |

Heavy Atom Isotope Effects:

Beyond deuterium labeling, isotopes of heavier atoms can also be employed. For instance, substituting the oxygen atom in the p-nitrophenoxy leaving group with ¹⁸O would allow for the measurement of a heavy atom KIE. A significant ¹⁸O KIE would provide strong evidence for the cleavage of the C-OAr bond in the rate-determining step. Studies on the enzymatic hydrolysis of aryl phosphate (B84403) monoesters, including 4-nitrophenyl phosphate, have utilized ¹⁸O and ¹⁵N kinetic isotope effects to probe the transition state, revealing a loose transition state with partial neutralization of the leaving group. nih.gov

Enzymatic Hydrolysis and Proteolytic Susceptibility of 4 Nitrophenyl N Benzoylglycinate

4-Nitrophenyl N-Benzoylglycinate as a Chromogenic Substrate for Enzyme Assays

This compound, also known as hippuric acid 4-nitrophenyl ester, serves as a valuable chromogenic substrate in various enzyme assays. ontosight.ai Its structure, featuring a 4-nitrophenyl group esterified to the carboxyl group of N-benzoylglycine (hippuric acid), allows for the convenient monitoring of enzymatic activity. ontosight.ai Upon hydrolysis of the ester bond by an appropriate enzyme, the compound releases 4-nitrophenol (B140041), a yellow-colored product that can be quantified spectrophotometrically. emerginginvestigators.org

Application in Esterase and Protease Activity Determination

This compound is utilized as a substrate to determine the activity of enzymes such as esterases and proteases. ontosight.aigbiosciences.com For instance, it has been employed in studies of papain, a cysteine protease. nih.gov The hydrolysis of the ester bond in this compound by these enzymes leads to the formation of 4-nitrophenol, and the rate of its release is directly proportional to the enzyme's activity. This characteristic makes it a useful tool for investigating enzyme kinetics and structure-activity relationships. nih.gov

Spectrophotometric Quantification of 4-Nitrophenol Release in Enzymatic Reactions

The enzymatic cleavage of this compound yields 4-nitrophenol, which, under basic conditions, forms the 4-nitrophenolate (B89219) ion, a bright yellow compound. emerginginvestigators.org This colorimetric change allows for the straightforward quantification of the reaction progress using a spectrophotometer. The absorbance of the released 4-nitrophenolate ion is typically measured at a wavelength of around 400-415 nm. emerginginvestigators.orgtorvergata.itmdpi.com This method provides a continuous and sensitive means to monitor enzyme activity in real-time. The concentration of the released 4-nitrophenol can be determined using a Beer's Law plot, which relates absorbance to concentration. emerginginvestigators.org

Enzyme Kinetics and Mechanistic Investigations of this compound Cleavage

Determination of Steady-State Kinetic Parameters (e.g., K_m, k_cat, V_max)

The study of the enzymatic hydrolysis of this compound allows for the determination of key steady-state kinetic parameters. These parameters, including the Michaelis constant (K_m), the catalytic rate constant (k_cat), and the maximum reaction velocity (V_max), provide insights into the efficiency and mechanism of the enzyme.

For example, in the papain-catalyzed hydrolysis of a series of N-benzoylglycine esters, a wide range of K_m values was observed, while the k_cat values remained relatively constant. nih.gov This suggests that the structural variations in the ester portion of the substrates primarily affected the binding affinity of the substrate to the enzyme (K_m) rather than the catalytic turnover rate (k_cat).

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Penicillin G acylase (Wild-type) | 4-Nitrophenyl acetate (B1210297) | - | - | - |

| Penicillin G acylase (F360V mutant) | 4-Nitrophenyl acetate | - | - | - |

| Papain | N-Benzoylglycine esters | Varied (5000-fold range) | Essentially constant | - |

Data for Penicillin G acylase with 4-nitrophenyl acetate is available but not explicitly detailed in the provided search results. The table reflects the qualitative findings for papain.

pH-Dependence of Enzymatic Hydrolysis Rates and pK_a Determinations

The rate of enzymatic hydrolysis of this compound is often dependent on the pH of the reaction medium. Studying this pH dependence can reveal the ionization states of critical amino acid residues in the enzyme's active site that are involved in substrate binding and catalysis. By analyzing the pH-rate profile, the pK_a values of these residues can be determined. nih.govnih.gov

For instance, in the papain-catalyzed hydrolysis of a related substrate, N-α-carbobenzoxyglycine p-nitrophenyl ester, the pH profile of k_cat/K_m indicated the involvement of two groups with pK_a values of approximately 4.5 and 8.8 in the free enzyme. nih.gov Similarly, the pH dependence of the acylation and deacylation steps implicated ionizing groups with different pK_a values. nih.gov Such studies are crucial for elucidating the catalytic mechanism of enzymes.

The determination of pK_a values is a fundamental aspect of understanding the behavior of chemical substances. nih.gov Various methods, including spectrophotometry and potentiometric titrations, are employed for this purpose, often resulting in a characteristic sigmoidal curve when a measured parameter is plotted against pH, with the inflection point corresponding to the pK_a. nih.gov

Pseudo-Enzymatic Hydrolysis Mechanisms Involving Biomolecules (e.g., Human Serum Albumin)

Interestingly, the hydrolysis of 4-nitrophenyl esters is not exclusively catalyzed by enzymes. Human serum albumin (HSA), a major protein in blood plasma, exhibits "pseudo-enzymatic" or esterase-like activity. torvergata.itnih.govmdpi.com This activity, however, is often the result of irreversible chemical modifications of the protein rather than true catalytic turnover. torvergata.itnih.gov

The HSA-catalyzed hydrolysis of substrates like 4-nitrophenyl acetate and 4-nitrophenyl myristate has been shown to proceed through a multi-step mechanism that can involve an acyl-protein intermediate. researchgate.netnih.gov The kinetics of this hydrolysis are also pH-dependent, and studies have identified specific amino acid residues, such as Tyr411, as playing a key role in this process. nih.govresearchgate.netnih.gov The pH-dependence of the kinetic parameters for the HSA-mediated hydrolysis of 4-nitrophenyl myristate reflects an acidic pK_a shift of an ionizing group from approximately 8.9 in the free HSA to 6.8 in the HSA-substrate adduct. nih.gov

Elucidation of Active Site Residues and Their Catalytic Roles (e.g., Tyrosine, Arginine)

The enzymatic hydrolysis of esters, including this compound, is critically dependent on the specific amino acid residues that constitute the enzyme's active site. Among these, tyrosine and arginine residues have been identified as key players in the catalytic mechanism of certain esterases.

In human serum albumin (HSA), which exhibits esterase-like activity, the hydrolysis of 4-nitrophenyl esters is facilitated by specific residues within its active site. researchgate.net The strong nucleophilic character of the phenolic oxygen of the Tyr411 residue is crucial for catalysis. researchgate.net This enhanced nucleophilicity is attributed to the close proximity of an arginine residue, Arg410. researchgate.net The guanidinium (B1211019) group of Arg410 electrostatically stabilizes the reactive anionic form of Tyr411, making it a more potent nucleophile for attacking the ester carbonyl group. researchgate.net Both of these residues, Tyr411 and Arg410, are located in a specific binding site known as the FA3-FA4 site (or Sudlow's site II). researchgate.net

The importance of tyrosine residues is a recurring theme in enzyme catalysis. In other enzyme systems, such as the ATP-binding cassette (ABC) transporters, conserved tyrosine residues located upstream of the Walker A motif are critical for the binding and hydrolysis of ATP. nih.gov While a different class of enzyme, this highlights the functional significance of aromatic residues like tyrosine in the binding and processing of substrates. nih.gov The substitution of these critical tyrosine residues with non-aromatic amino acids like alanine (B10760859) can completely abolish catalytic activity, demonstrating their indispensable role. nih.gov

Transition State Analysis in Enzymatic Reactions of 4-Nitrophenyl Esters

Transition state analysis is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. By studying the hydrolysis of a series of related substrates, such as substituted 4-nitrophenyl esters, researchers can probe the structure and charge distribution of the transition state. This approach often involves linear free-energy relationships, like the Brønsted analysis, which correlates the reaction rate with the pKa of the leaving group. nih.govacs.org

For enzymatic reactions, the structure of the transition state can differ from that of the corresponding reaction in solution. nih.gov However, studies on enzymes like E. coli alkaline phosphatase have shown that it catalyzes the hydrolysis of phosphate (B84403) monoesters through a loose, dissociative transition state that is similar to the one observed in an aqueous solution. nih.gov Even for its promiscuous phosphodiesterase activity, which involves a tighter, more associative transition state in solution, the enzyme appears to work by recognizing and stabilizing a transition state that resembles the one in water rather than fundamentally altering its structure. nih.gov

Kinetic isotope effects (KIEs) provide further insight into the transition state by measuring the change in reaction rate upon isotopic substitution at a particular atom. nih.govacs.org For the hydrolysis of 4-nitrophenyl esters, KIEs at the leaving group oxygen and nonbridging oxygen atoms can help determine the degree of bond cleavage and formation in the transition state. nih.govacs.org These analyses have indicated that for some phosphotriesterases, the reaction proceeds through an early associative transition state. nih.govacs.org The reaction mechanism for the hydrolysis of esters like 4-nitrophenyl acetate is often proposed to involve a tetrahedral intermediate, where the nucleophile attacks the electrophilic carbon of the ester's carbonyl group. researchgate.net

Interaction of this compound with Specific Enzyme Classes

Studies with Ficin and Other Proteolytic Enzymes

This compound and structurally similar compounds serve as effective substrates for studying the kinetics of various proteolytic enzymes. Ficin, a cysteine protease from the latex of fig trees, has been shown to catalyze the hydrolysis of benzoylglycine p-nitrophenyl ester. researchgate.netresearchgate.net Kinetic studies following the release of p-nitrophenol have provided evidence for the formation of an enzyme-substrate complex. researchgate.net

Papain, another plant-derived cysteine protease, has also been extensively studied using N-benzoylglycine esters. nih.gov Research on a series of 37 different N-benzoylglycine esters revealed a wide range in their Michaelis-Menten constants (Km), indicating varying affinities for the enzyme, while the catalytic rate constant (kcat) remained relatively constant. nih.gov This suggests that the primary difference in the interaction of these substrates with papain lies in the binding step rather than the catalytic step.

Investigations with Human Serum Albumin (HSA) Esterase Activity

Human serum albumin (HSA) is known to possess pseudo-enzymatic esterase activity, and 4-nitrophenyl esters are common substrates for characterizing this function. researchgate.nettorvergata.it The hydrolysis of these esters by HSA is not a true catalytic turnover in the classical sense but rather involves multiple irreversible chemical modifications of the protein. researchgate.nettorvergata.it Specifically, the reaction of HSA with 4-nitrophenyl acetate leads to the acetylation of numerous residues on the albumin molecule. torvergata.itsemanticscholar.org

Kinetic studies of the HSA-mediated hydrolysis of 4-nitrophenyl acetate have been conducted under conditions of both excess HSA and excess substrate. torvergata.it The results from both experimental setups are consistent and allow for the determination of the dissociation constant (Ks) and the acylation rate constant (k+2). torvergata.it The reaction follows a multi-step mechanism, with the deacylation step being rate-limiting. researchgate.net The pH dependence of this activity points to the involvement of an ionizable group with a pKa that shifts upon substrate binding, consistent with the role of the Tyr411-Arg410 pair. researchgate.nettorvergata.it

Table 1: Kinetic Parameters for HSA-Catalyzed Hydrolysis of 4-Nitrophenyl Acetate

| Parameter | Value | Conditions | Reference |

| k+2 | Varies with pH | pH 5.8-10.2, 22.0 °C | torvergata.it |

| Ks | Varies with pH | pH 5.8-10.2, 22.0 °C | torvergata.it |

| Tyr411 pKa (free HSA) | 9.0 ± 0.1 | --- | torvergata.it |

| Tyr411 pKa (HSA:NphOAc complex) | 8.1 ± 0.1 | --- | torvergata.it |

This table is interactive. Click on the headers to sort.

Kinetic and Isotope Effect Studies in Peptidylglycine Alpha-Amidating Enzyme Systems (via N-benzoylglycine)

N-benzoylglycine, the core structure of this compound, is a valuable substrate for studying the peptidylglycine alpha-amidating enzyme (PAM). nih.govnih.gov PAM is a bifunctional enzyme that is essential for the maturation of many peptide hormones. nih.govusf.edu It first hydroxylates the α-carbon of the C-terminal glycine (B1666218) residue, a reaction catalyzed by the peptidylglycine α-hydroxylating monooxygenase (PHM) domain. nih.gov

Kinetic and isotope effect studies using N-benzoylglycine have been instrumental in elucidating the PHM reaction mechanism. nih.gov The data support an equilibrium-ordered mechanism where the substrate (hippuric acid) binds first, followed by molecular oxygen. nih.gov Intrinsic deuterium (B1214612) isotope effect measurements for the C-H bond cleavage step yielded a primary effect of 10.6 ± 0.8 and an α-secondary effect of 1.20 ± 0.03. nih.gov These values are nearly identical to those for the dopamine (B1211576) β-monooxygenase system, indicating significant mechanistic similarities between these two enzymes that extend beyond sequence homology. nih.gov

Enzyme Inhibition Studies Utilizing 4-Nitrophenyl Esters for Kinetic Characterization

4-Nitrophenyl esters are widely used as chromogenic substrates in enzyme assays designed to screen for and characterize enzyme inhibitors. nih.gov The enzymatic hydrolysis of a 4-nitrophenyl ester releases 4-nitrophenol, which ionizes at neutral or alkaline pH to the yellow-colored 4-nitrophenolate anion. nih.gov The rate of product formation can be easily monitored spectrophotometrically, providing a convenient method for measuring enzyme activity. nih.govrsc.org

These assays are fundamental in drug discovery for determining key inhibition parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). nih.govyoutube.com For example, in the study of calf intestine alkaline phosphatase, 4-nitrophenyl phosphate is used as the substrate to characterize inhibitors like sodium orthovanadate and EDTA. nih.gov Similarly, p-nitrophenyl esters are employed to probe the reaction mechanisms of enzymes like the thiolase OleA, where inhibition by compounds such as iodoacetamide (B48618) and cerulenin, which covalently modify the active site cysteine, can be quantified by the loss of hydrolytic activity. nih.gov

Furthermore, specifically designed 4-nitrophenyl esters can act as active-site titrants, which are a class of irreversible inhibitors used to determine the concentration of active enzyme. nih.gov For instance, Nα-(N,N-dimethylcarbamoyl)-α-azaornithine p-nitrophenyl ester is used to titrate various serine proteinases, allowing for a stoichiometric determination of the active enzyme concentration. nih.gov

Role of 4 Nitrophenyl N Benzoylglycinate in Peptide Synthesis and Analogue Derivatization

Application as an Activated Ester in Solid-Phase Peptide Synthesis Methodologies

The use of activated esters, particularly nitrophenyl esters, was a significant development in peptide synthesis, including solid-phase peptide synthesis (SPPS). nih.gov These reactive intermediates allow for the efficient formation of amide bonds, which is the fundamental linkage in peptides.

Aminolysis Reactions with Polymeric Supports in Peptide Elongation

In solid-phase peptide synthesis, the growing peptide chain is anchored to a polymeric resin. The elongation of the peptide chain occurs through a series of coupling and deprotection steps. Activated esters like 4-nitrophenyl N-benzoylglycinate can be used in the coupling step. The free amino group of the resin-bound peptide attacks the activated carbonyl carbon of the 4-nitrophenyl ester in a process known as aminolysis. nih.gov This reaction forms a new peptide bond and releases 4-nitrophenol (B140041) as a byproduct. spcmc.ac.in

The efficiency of this aminolysis is crucial for achieving high yields of the desired peptide. The reaction is often carried out in solvents like dimethylformamide (DMF). nih.gov The strategy can also be adapted for creating activated sites on the resin itself. For instance, resins can be reacted with agents like p-nitrophenyl chloroformate to generate a reactive carbonate on the solid support, which is then displaced by an incoming nucleophile, demonstrating the versatility of the 4-nitrophenyl leaving group in solid-phase methodologies. nih.govfrontiersin.org

Efficient Formation of Peptide Bonds with C-Terminal Amino Acids

4-Nitrophenyl esters are highly effective for activating the carboxyl group of N-protected amino acids, enabling their coupling to the amino group of another amino acid or peptide. researchgate.netd-nb.info This method is particularly noteworthy for its ability to facilitate peptide bond formation with unprotected amino acids, which can reduce the number of required synthesis steps. researchgate.netd-nb.info The reaction involves the nucleophilic acyl substitution where the amino group of one amino acid attacks the activated ester of the other, forming a dipeptide and releasing the 4-nitrophenol leaving group. spcmc.ac.in The high reactivity of p-nitrophenyl esters, prepared using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC), allows the coupling to proceed smoothly. spcmc.ac.in This approach has been a cornerstone in both solution-phase and solid-phase peptide synthesis strategies. nih.gov

Mechanistic Understanding of Peptide Bond Formation Catalyzed by 4-Nitrophenyl Esters

The aminolysis of an activated ester like this compound is a specific example of the broader class of peptide bond formation reactions. The underlying mechanisms have been extensively investigated using computational methods to understand the transition states and reaction pathways.

Quantum Mechanical and Density Functional Theory Studies of Peptide Bond Transition States

Quantum mechanical (QM) and density functional theory (DFT) studies have provided deep insights into the mechanism of peptide bond formation. nih.govhilarispublisher.com These studies explore both concerted (single-step) and two-step mechanisms. nih.govnih.gov The reaction proceeds through a tetrahedral transition state or a short-lived tetrahedral intermediate. pnas.org

The two-step mechanism is generally favored and involves:

Nucleophilic attack of the amine on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Collapse of this intermediate, involving the departure of the leaving group (4-nitrophenoxide) to form the new peptide bond.

Computational studies using models of the ribosome and mineral surfaces have shown that the environment plays a crucial role in stabilizing these transition states and lowering the activation energy barrier. nih.govmdpi.com For the aminolysis of 4-nitrophenyl esters in solution, the solvent and the nature of the amine nucleophile significantly influence the reaction kinetics and the stability of the transition state. rsc.org

| Study Focus | Key Findings | Computational Method | Reference |

| Ribosomal Peptide Bond Formation | A proton shuttle mechanism is efficient with the participation of water molecules and specific residues. No zwitterionic intermediates are found in the ribosome. | M06-2X Density Functional | nih.gov |

| General Peptide Bond Formation | The process can follow a two-step mechanism with a tetrahedral intermediate. The energy barrier is significantly influenced by the catalytic environment. | Density Functional Theory (DFT) | nih.gov |

| Mineral-Catalyzed Peptide Formation | Mineral surfaces can act as promoters, lowering the activation barrier for peptide bond formation compared to hydrolysis. | ONIOM2[B3LYP/6–31+G(d,p):MNDO] | mdpi.com |

| Role of Magnesium Ions | Mg²⁺ can catalyze amide bond formation by stabilizing transition states and intermediates, significantly lowering the activation energy. | Ab initio Hartree-Fock | nih.gov |

Identification of Proton Shuttle Pathways and Rate-Limiting Steps

A critical aspect of peptide bond formation is the management of protons. The attacking amino group must lose a proton, and the leaving group must be protonated (or exist in a stable anionic form). This is often accomplished via a proton shuttle. Theoretical studies have identified several possible pathways. nih.govresearchgate.net

Eight-Membered Ring Transition State: In some catalyzed reactions, a water molecule can act as a bridge, accepting a proton from the attacking amine and donating a proton to the leaving group, forming an eight-membered ring in the transition state. This "double proton shuttle" mechanism has been shown to be feasible and can lower the activation enthalpy. pnas.org

Substrate-Assisted Catalysis: In ribosomal synthesis, the 2'-hydroxyl group of the P-site tRNA is proposed to act as a proton shuttle, forming a six-membered transition state. researchgate.net This highlights the importance of nearby functional groups in facilitating proton transfer.

In the aminolysis of this compound, the rate-limiting step is typically the formation or collapse of the tetrahedral intermediate. nih.gov The efficiency of the proton transfer, whether assisted by the solvent, another amine molecule, or an external catalyst, is key to overcoming the activation energy barrier of this step. nih.govacs.org

Synthesis of Glycine (B1666218) Derivatives and Oxazolone (B7731731) Intermediates Utilizing Benzoylglycine Precursors

N-Benzoylglycine, also known as hippuric acid, is the precursor to this compound and a key starting material for various glycine derivatives and heterocyclic intermediates. ontosight.aitandfonline.com

The synthesis of N-benzoylglycine itself is a classic reaction, typically achieved by the N-benzoylation of glycine. ijpbs.com In the Schotten-Baumann reaction, glycine is treated with benzoyl chloride in the presence of an aqueous sodium hydroxide (B78521) solution. uomustansiriyah.edu.iq

From N-benzoylglycine, a variety of derivatives can be prepared. The target compound, this compound, is synthesized by reacting N-benzoylglycine with 4-nitrophenol, typically in the presence of a coupling agent like DCC to facilitate the esterification. spcmc.ac.inontosight.ai

A historically significant reaction of N-benzoylglycine is its conversion to an oxazolone (also known as an azlactone). This is commonly achieved through the Erlenmeyer-Plöchl azlactone synthesis, which involves heating the N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). ijpbs.comorientjchem.org The N-benzoylglycine first cyclizes to form 2-phenyl-5(4H)-oxazolone. researchgate.net

These oxazolone intermediates are highly significant for several reasons:

They are key intermediates in the synthesis of other amino acid derivatives. researchgate.net

They can react with water to yield dipeptides or with other amino acids to generate tripeptides, serving as a pathway for peptide chain extension. nih.gov

However, the α-carbon of the oxazolone intermediate is prone to deprotonation and reprotonation, which can lead to significant racemization during peptide coupling steps. This loss of chiral integrity is a major challenge in peptide synthesis that must be carefully managed. nih.govethz.chmdpi.com

Development of Cleavable Linkers for Analytical and Biochemical Applications Based on Nitrophenyl Ester Moieties

The development of cleavable linkers is a cornerstone of modern chemical biology, enabling the conditional release of molecules in specific environments. Linkers based on nitrophenyl ester moieties, such as those in this compound, are particularly valuable due to the chemical properties conferred by the nitrophenyl group. The electron-withdrawing nature of the nitro group makes the 4-nitrophenyl group an excellent leaving group. This property renders the associated ester an "active ester," which is susceptible to nucleophilic attack. acs.orggoogle.com This reactivity is the basis for its function in cleavable linker systems designed for analytical and biochemical purposes.

A critical challenge in designing these linkers is balancing stability and selective cleavage. rsc.org The linker must be robust enough to remain intact in a general environment, such as in circulation for antibody-drug conjugates (ADCs), but must be readily cleaved under specific conditions, such as the acidic environment of endosomes or the presence of particular enzymes at a target site. cam.ac.ukaxispharm.com

Probing Enzyme Mechanisms and Derivatization

Nitrophenyl esters serve as powerful tools for studying enzyme kinetics and mechanisms. The cleavage of the ester bond releases 4-nitrophenol, a chromogenic compound that can be easily quantified by UV-Vis spectrophotometry, providing a continuous assay of enzyme activity. cymitquimica.com

Research on the thiolase enzyme OleA, which is involved in the biosynthesis of hydrocarbons, demonstrates the utility of p-nitrophenyl esters as surrogate substrates. researchgate.net In these studies, p-nitrophenyl alkanoates were used to probe the enzyme's reaction mechanism. While these esters alone did not undergo the target Claisen condensation, their co-incubation with acyl-CoA thioesters resulted in the formation of mixed Claisen products. researchgate.netnih.gov This outcome indicated that the reaction proceeds via the transfer of the acyl group from the p-nitrophenyl carrier to the enzyme's active site cysteine (C143). researchgate.netnih.gov This approach not only elucidates catalytic mechanisms but also opens pathways for creating unnatural hydrocarbon and β-lactone products for biotechnological use by introducing novel acyl chains into the enzymatic cycle. researchgate.netnih.gov

The table below presents data on the activity of the OleA enzyme with a p-nitrophenyl ester substrate under various conditions, illustrating how these linkers are used to investigate enzyme function.

| Enzyme Form/Additive | Specific Activity (nmol/min per mg) | kcat (min⁻¹) |

| Wild-type enzyme | 150 ± 20 | 110 ± 10 |

| Wild-type + Channel A Inhibitor | 15 ± 1 | 11 ± 1 |

| C143S Mutant | 0.3 ± 0.1 | 0.22 ± 0.07 |

| C143A Mutant | 0.2 ± 0.1 | 0.15 ± 0.07 |

| Data derived from studies on the OleA enzyme using p-nitrophenyl hexanoate. nih.gov |

Application in Bioconjugation and Neoglycoprotein Synthesis

The active nature of p-nitrophenyl esters makes them effective heterobifunctional linkers for bioconjugation. A prominent example is the use of p-nitrophenyl anthranilate (PNPA) to prepare fluorescent neoglycoproteins. acs.org PNPA contains two distinct functional groups: an aryl amine and an active p-nitrophenyl ester. The amine group can react with the reducing end of a glycan via reductive amination, while the active ester remains intact. This glycan-PNPA conjugate can then be reacted with a protein. Nucleophilic lysine (B10760008) residues on the protein surface attack the active ester, forming a stable amide bond and linking the glycan to the protein through a fluorescent anthranilamide moiety. acs.org

This method provides a straightforward way to create neoglycoconjugates, which are invaluable for studying carbohydrate-protein interactions. The table below summarizes the optimization of the conjugation reaction between a lacto-N-neotetraose-PNPA conjugate (LNnT-PNPA) and bovine serum albumin (BSA).

| Buffer | Temperature (°C) | Conjugation Efficiency |

| 50 mM Sodium Phosphate (B84403), pH 7.2 | 37 | Moderate |

| 50 mM Sodium Bicarbonate, pH 8.5 | 37 | High |

| 50 mM Sodium Bicarbonate, pH 9.2 | 37 | High |

| 50 mM Sodium Bicarbonate, pH 8.5 | 25 | Lower than at 37°C |

| Data derived from the conjugation of LNnT-PNPA with BSA. acs.org |

Role in Antibody-Drug Conjugate (ADC) Development

In the broader context of therapeutic biochemistry, ester-based linkers are employed in the design of ADCs. nih.gov These linkers connect a cytotoxic payload to an antibody. The stability of the ester linkage in plasma is a critical parameter, as premature cleavage can lead to off-target toxicity. nih.gov Studies on ester-linked payloads have shown that they can be cleaved by serum esterases. For example, an ADC with an ester linker showed significant cleavage in mouse serum over several days. nih.gov The rate of this cleavage can be influenced by the specific site of conjugation on the antibody, with more sterically shielded sites showing greater stability. nih.gov While simple esters are often too unstable, the principles learned from their study inform the development of more sophisticated cleavable linkers for targeted drug delivery. cam.ac.uknih.gov

Computational Chemistry and Theoretical Modeling of 4 Nitrophenyl N Benzoylglycinate Reactions

Density Functional Theory (DFT) Calculations for Reaction Pathways and Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry for studying reactivity. mdpi.comfu-berlin.de It allows for the calculation of molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com This approach is used to map out potential energy surfaces for reactions, identifying reactants, products, intermediates, and the transition states that connect them. By calculating the energies of these stationary points, a detailed reaction pathway can be constructed, providing a quantitative understanding of the reaction's feasibility and mechanism. taylorfrancis.compku.edu.cn

The hydrolysis of 4-nitrophenyl esters, including 4-nitrophenyl N-benzoylglycinate, is a classic subject for mechanistic studies. DFT calculations are instrumental in identifying the transition states (TS) for key steps, such as the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate and the subsequent collapse of this intermediate to release the 4-nitrophenolate (B89219) anion.

The energy of these transition states relative to the reactants determines the activation energy barrier (ΔG‡), which governs the reaction rate. Computational studies on related esters like 4-nitrophenyl benzoate (B1203000) have shown that the nature of the rate-determining step can change based on the electronic properties of the substrate. semanticscholar.org For instance, the initial nucleophilic attack can be rate-limiting, or the collapse of the tetrahedral intermediate can become the slower step. semanticscholar.org DFT allows for the precise calculation of these energy barriers, helping to distinguish between mechanistic possibilities.

The following is a representative table illustrating the type of data obtained from DFT calculations for the hydrolysis of an ester like this compound, showing calculated energy barriers for the two key steps.

Table 1: Representative DFT-Calculated Energy Barriers for Ester Hydrolysis| Reaction Step | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Nucleophilic Attack | TS1 (Formation of Tetrahedral Intermediate) | 18.5 |

| Intermediate Collapse | TS2 (Expulsion of Leaving Group) | 15.2 |

Note: Values are hypothetical and for illustrative purposes.

Proton transfer is a fundamental process in many enzymatic and solution-phase reactions, including the hydrolysis of esters where it can be involved in general acid or base catalysis. ethernet.edu.et Computational methods, combining QM/MM (Quantum Mechanics/Molecular Mechanics) with DFT, can model the intricate pathways of proton movement. chemrxiv.org Studies on enzyme systems have identified hydrated tunnels and key amino acid residues that act as relays, shuttling protons between the bulk solvent and the active site. chemrxiv.org For the hydrolysis of this compound, DFT can model the protonation state of the nucleophile (e.g., a water molecule or a catalytic residue) and the leaving group, revealing how proton transfers are coupled to the main reaction coordinates of bond breaking and formation.

Furthermore, DFT provides a detailed picture of the electronic distribution within the molecule at various points along the reaction pathway. Analyses of atomic charges (e.g., Mulliken charges) and Parr functions can identify the most nucleophilic and electrophilic centers in a molecule. mdpi.comsemanticscholar.org In the case of this compound, this would involve pinpointing the electrophilic character of the carbonyl carbon and tracking the charge buildup on the carbonyl oxygen and the leaving group oxygen during the formation of the tetrahedral intermediate. semanticscholar.org This information is critical for understanding the electronic factors that stabilize the transition state and drive the reaction.

Molecular Dynamics Simulations for Conformational Analysis and Enzyme-Substrate Binding Interactions

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic nature of molecules over time. frontiersin.orgconicet.gov.ar MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, solvent effects, and the complex process of a substrate binding to an enzyme. researchgate.netbiorxiv.org

For this compound, MD simulations are particularly valuable for studying its interaction with hydrolytic enzymes like carboxylesterases or proteases. osti.gov These simulations can reveal how the substrate initially docks into the enzyme's active site and the specific non-covalent interactions that stabilize the enzyme-substrate complex. mdpi.com Key interactions often include hydrogen bonds and salt bridges between the substrate and active site residues. mdpi.com Analysis of the simulation trajectory can quantify these interactions and identify critical residues responsible for binding and specificity. osti.govnih.gov

MD simulations also capture the inherent flexibility of both the substrate and the enzyme. nih.gov Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses can highlight stable regions and flexible loops within the enzyme, which may play a role in substrate entry or product release. osti.gov In some enzymes, simulations have revealed "open" and "closed" conformations that regulate access to the catalytic site, a dynamic process crucial for function. nih.gov

The table below summarizes the types of binding interactions between a substrate like this compound and an enzyme active site that can be identified and characterized through MD simulations.

Table 2: Typical Enzyme-Substrate Interactions Identified by Molecular Dynamics| Interaction Type | Substrate Moiety | Potential Enzyme Residue | Average Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen | Serine (hydroxyl) | 2.8 |

| Hydrogen Bond | Amide N-H | Aspartate (carboxyl) | 3.0 |

| Salt Bridge | Nitro Group Oxygen | Arginine (guanidinium) | 3.5 |

| Pi-Stacking | Benzoyl Ring | Tryptophan (indole) | 4.5 |

Note: Data are representative and for illustrative purposes.

Kinetic Isotope Effect (KIE) Studies for Mechanistic Deconvolution and Rate-Limiting Step Identification

The Kinetic Isotope Effect (KIE) is a powerful experimental and theoretical tool used to probe reaction mechanisms. mdpi.com It is defined as the ratio of the reaction rate for a molecule with a lighter isotope to that of its counterpart with a heavier isotope (e.g., kH/kD or k12C/k13C). A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-limiting step of the reaction. mdpi.com

For the hydrolysis of this compound, KIE studies can provide definitive evidence for the transition state structure. For example, a significant 18O KIE at the carbonyl oxygen would suggest a change in bonding to this atom in the rate-determining step, consistent with the formation of a tetrahedral intermediate. Similarly, an 18O KIE at the phenolic oxygen would indicate that the C-O bond to the leaving group is breaking in the rate-limiting step. mdpi.com

Computational chemistry plays a crucial role by calculating theoretical KIEs for different proposed mechanisms. ed.ac.uk By comparing the computationally predicted KIEs with experimentally measured values, researchers can validate or invalidate a mechanistic hypothesis. ed.ac.uk For example, a large deuterium (B1214612) KIE (Dkcat) upon deuteration of a specific site can pinpoint that C-H bond cleavage is involved in the rate-limiting step, a phenomenon that can be crucial in certain enzymatic hydroxylation reactions. nih.gov The temperature dependence of KIEs can also be studied to reveal contributions from quantum mechanical tunneling. nih.gov In the hydrolysis of related p-nitrophenyl glycosides, solvent isotope effects (kH2O/kD2O) have been used to distinguish between different mechanisms under varying pH conditions. chemrxiv.orgpsu.edu

The following table provides hypothetical KIE values for the hydrolysis of this compound and their potential mechanistic interpretations.

Table 3: Illustrative Kinetic Isotope Effects and Mechanistic Interpretations| Isotopic Substitution | Observed KIE (k_light / k_heavy) | Mechanistic Implication |

|---|---|---|

| Carbonyl-18O | 1.04 | C=O bond order is decreasing in the rate-limiting step (e.g., nucleophilic attack). |

| Phenolic-18O | 1.02 | C-O bond to the leaving group is breaking in the rate-limiting step. |

| Solvent (H₂O vs D₂O) | 2.5 | Proton transfer is involved in the rate-limiting step (general acid/base catalysis). |

Note: Values are hypothetical and for illustrative purposes.

Emerging Research Perspectives and Future Directions for 4 Nitrophenyl N Benzoylglycinate

Development of Novel Synthetic Methodologies and Applications Beyond Traditional Peptide Synthesis

While 4-nitrophenyl esters are well-established in peptide synthesis, researchers are actively developing novel synthetic routes and expanding their applications. One area of focus is the development of more efficient and environmentally friendly esterification methods. For instance, Bis(4-nitrophenyl) Carbonate has emerged as a highly effective reagent for ester formation, providing a controlled and reliable pathway to synthesize a variety of esters with high yields and purities. nbinno.com This method's clean reaction profile is particularly advantageous in industrial settings. nbinno.com

Beyond their role as acylating agents in peptide synthesis, 4-nitrophenyl esters are being explored in other complex molecular constructions. A significant advancement is their use in the rapid, one-step preparation of ¹⁸F-labelled acylation synthons for indirect radiofluorination of biomolecules. rsc.org This approach has been shown to be superior under direct radiofluorination conditions, exhibiting favorable acylation kinetics compared to commonly used 2,3,5,6-tetrafluorophenyl (TFP) activated esters. rsc.org This methodology is critical for the development of new radiopharmaceuticals for positron emission tomography (PET) imaging.

The versatility of 4-nitrophenyl esters extends to their use as substrates in the synthesis of other important chemical probes. For example, a single-step method for the synthesis of 4-nitrophenyl ferulate has been developed, providing a valuable spectrophotometric substrate for assaying feruloyl esterases. researchgate.net Similarly, 4-nitrophenyl caffeate has been synthesized through a combination of standard organic synthesis and enzymatic deacetylation to serve as a specific substrate for monitoring caffeoyl esterase activity. nih.gov These examples highlight a trend towards leveraging the reactivity of the 4-nitrophenyl group to create bespoke tools for biochemical research.

Design of Advanced Enzymatic Mimics and Catalysts Utilizing 4-Nitrophenyl Esters

The predictable reactivity of 4-nitrophenyl esters makes them ideal substrates for the design and evaluation of artificial enzymes and catalysts. Researchers are constructing self-assembling peptide systems that exhibit carboxylesterase activity, with substrate specificity towards short-chain p-nitrophenyl esters. frontiersin.org These artificial enzymes, formed from self-assembling nanofibers, can possess active centers that mimic the functionality of natural enzymes and can be more robust over a wider range of pH and temperature. frontiersin.org

In the field of metalloenzyme mimics, synthetic catalysts inspired by carbonic anhydrase have been developed that can hydrolyze nonactivated esters under neutral pH conditions. nih.gov While highly activated substrates like p-nitrophenyl esters have traditionally been used to study these mimics, newer generations of catalysts are demonstrating efficacy with less activated substrates, indicating a significant advancement in the field. nih.gov The hydrolysis of 4-nitrophenyl esters is a key tool in characterizing the catalytic efficiency of these mimics.

The study of the hydrolysis mechanisms of various 4-nitrophenyl esters provides fundamental insights that can guide the design of new catalysts. For instance, investigations into the hydrolysis of phenyl- and benzyl (B1604629) 4-nitrophenyl-sulfamate esters have elucidated the reaction mechanisms, which can be either an associative Sₙ2(S) mechanism or an E1cB mechanism depending on the pH. rsc.org This detailed mechanistic understanding is crucial for the rational design of catalysts with tailored activities.

Integration into High-Throughput Screening Platforms for Mechanistic Discovery and Enzyme Profiling

The chromogenic nature of the 4-nitrophenolate (B89219) leaving group makes 4-nitrophenyl N-benzoylglycinate and its analogs exceptionally well-suited for high-throughput screening (HTS) applications. The release of 4-nitrophenol (B140041) upon hydrolysis results in a yellow color that can be readily quantified spectrophotometrically, enabling the rapid screening of large numbers of enzyme variants or potential inhibitors. semanticscholar.org

This property is widely exploited for enzyme profiling and mechanistic studies. For example, a range of 4-nitrophenyl esters with varying acyl chain lengths are used to probe the substrate specificity of lipases. dergipark.org.tr Such assays allow for the determination of key kinetic parameters like Vmax for different substrates, providing a detailed profile of the enzyme's activity. dergipark.org.tr

In directed evolution campaigns, HTS platforms utilizing 4-nitrophenyl-based substrates are instrumental. An ultra-high-throughput, lysis-free screening procedure for sulfatase activity has been developed using E. coli autodisplay in microdroplets. nih.gov This system allows for the screening of over 10⁵ variants for improved activity towards 4-nitrophenyl sulfate, demonstrating the power of integrating 4-nitrophenyl substrates with advanced screening technologies. nih.gov The ability to link genotype to phenotype in this manner accelerates the discovery of enzymes with enhanced properties. nih.gov

The kinetic data obtained from these screenings are also valuable for mechanistic discovery. By synthesizing a series of para-substituted 4-nitrophenyl benzoate (B1203000) esters and monitoring their enzymatic hydrolysis, researchers have used Hammett linear free-energy relationships to gain mechanistic insights into the catalytic action of enzymes like trypsin and lipase (B570770). semanticscholar.org

Table 1: Kinetic Parameters of Wild-Type Lipase with Various 4-Nitrophenyl Esters

| Substrate | Vmax (U/mg protein) |

| p-Nitrophenyl acetate (B1210297) | 0.42 |

| p-Nitrophenyl butyrate | 0.95 |

| p-Nitrophenyl octanoate | 1.1 |

| p-Nitrophenyl dodecanoate | 0.78 |

| p-Nitrophenyl palmitate | 0.18 |

This table is based on data for a wild-type lipase and demonstrates how varying the acyl chain length of 4-nitrophenyl esters can be used to profile enzyme activity. Data sourced from Vardar-Yel, N. (2021). dergipark.org.tr

Exploration in New Material Science Applications Based on Controlled Reactivity

The controlled reactivity of 4-nitrophenyl esters is now being explored in the realm of material science, particularly in the development of functional polymers and surfaces. The ability of the 4-nitrophenyl group to act as a good leaving group can be harnessed to create polymers with specific properties or to modify surfaces in a controlled manner.

One area of investigation involves the use of polymer micelles to promote the adhesion of lipophiles, such as p-nitrophenyl esters, to various surfaces including quartz and polystyrene. nih.gov The hydrolysis of these esters can then be studied at the solid-liquid interface, providing insights into the reactivity and coaggregation of these systems. nih.gov This research could lead to new methods for surface modification and the development of responsive materials.

Furthermore, the principles of controlled reactivity inherent to 4-nitrophenyl esters are relevant to the broader field of controlled polymerization reactions. While not directly involving this compound, the development of controlled orthogonal reactions in neat (solvent-free) polymerization systems is an active area of research. The ability to perform multiple, non-interfering polymerization reactions simultaneously or sequentially is critical for creating complex polymer architectures. The predictable reactivity of activated esters offers a paradigm for designing such controlled reaction systems.

The development of semi-fluorinated quaternary ammonium (B1175870) polymer latexes that can promote the hydrolysis of p-nitrophenyl esters both in dispersion and as thin films on glass surfaces further illustrates the intersection of 4-nitrophenyl ester chemistry and material science. marshall.edu These materials have potential applications as self-decontaminating surfaces or in sensor development.

Q & A

Basic: What are the primary synthetic routes for 4-nitrophenyl N-benzoylglycinate, and how is purity validated?

Answer:

this compound (CAS 3101-11-9) is typically synthesized via a coupling reaction between N-benzoylglycine and 4-nitrophenol using activating agents like carbodiimides (e.g., DCC or EDC) in anhydrous conditions . Post-synthesis, purity is validated using thin-layer chromatography (TLC) with silica gel plates (e.g., Rf ~0.5 in ethyl acetate/hexane 1:1) and quantified via reverse-phase HPLC (C18 column, UV detection at 254 nm). Impurity profiling may involve comparison with reference standards and mass spectrometry (MS) for structural confirmation .

Basic: How is this compound used as a substrate in enzyme activity assays?

Answer:

This compound acts as a chromogenic substrate for proteases or peptidases . Enzymatic cleavage releases 4-nitrophenol, which is detected spectrophotometrically at 405 nm (ε = 18,300 M⁻¹cm⁻¹ under alkaline conditions). A standard protocol involves:

Preparing a 1–5 mM stock solution in DMSO.

Adding substrate to enzyme buffer (e.g., Tris-HCl pH 8.0) and monitoring absorbance over time.

Calculating activity using the initial linear slope of absorbance vs. time .

Controls (e.g., substrate-only and enzyme-only) are critical to exclude non-enzymatic hydrolysis .

Advanced: What factors influence the stability of this compound in aqueous solutions, and how are decomposition pathways characterized?

Answer:

Stability is affected by pH , temperature , and electron-withdrawing groups . The 4-nitrophenyl group enhances susceptibility to hydrolysis via nucleophilic attack. Decomposition pathways can be studied using:

- Kinetic assays : Monitoring hydrolysis rates under varying pH (e.g., 4.0–9.0) and temperatures (25–37°C).

- LC-MS : Identifying degradation products (e.g., N-benzoylglycine and 4-nitrophenol).

- DFT calculations : Modeling transition states to predict bond cleavage preferences .

Storage recommendations: Lyophilized powder at –20°C in inert atmosphere; reconstituted solutions used within 24 hours .

Advanced: How can researchers resolve contradictions in kinetic data when using this compound with novel enzymes?

Answer:

Discrepancies in Michaelis-Menten parameters (Km, Vmax) often arise from:

- Substrate inhibition at high concentrations (>5 mM).

- Allosteric modulation by buffer components (e.g., divalent cations).

Methodological solutions :

Perform substrate titration (0.1–10 mM) to identify inhibition thresholds.

Use alternative buffers (e.g., HEPES instead of Tris) to rule out ionic interference.

Validate enzyme specificity via competitive inhibition assays with structural analogs (e.g., 4-nitrophenyl acetate) .

Advanced: What structural insights can crystallography provide for this compound-enzyme complexes?

Answer:

X-ray crystallography of enzyme-substrate complexes reveals:

- Active-site geometry : Hydrogen bonding between the benzoyl group and catalytic residues.

- Electron density maps : Orientation of the 4-nitrophenyl leaving group during catalysis.

Example workflow:

Co-crystallize enzyme with substrate (or transition-state analog).

Collect diffraction data (e.g., synchrotron radiation, 1.0–1.5 Å resolution).

Refine models using software like PHENIX or CCP4 .

Comparative studies with mutants (e.g., Ser→Ala in catalytic triads) validate mechanistic hypotheses .

Methodological: How do analytical techniques differentiate this compound from structurally similar esters?

Answer:

Advanced: What are the limitations of using this compound in high-throughput screening (HTS)?

Answer:

- Solubility : Limited aqueous solubility (~0.5 mM) necessitates DMSO, which can denature enzymes >1% v/v.

- Background noise : Non-enzymatic hydrolysis in alkaline buffers (pH >8.5).

Mitigation strategies : - Use surfactants (e.g., 0.1% Triton X-100) to enhance solubility.

- Include kinetic controls with pre-incubated substrate.

- Switch to fluorogenic substrates (e.g., AMC derivatives) for sensitive HTS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.